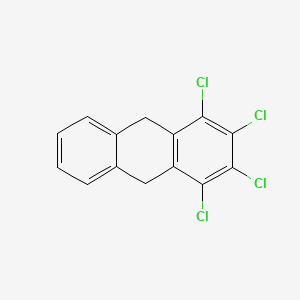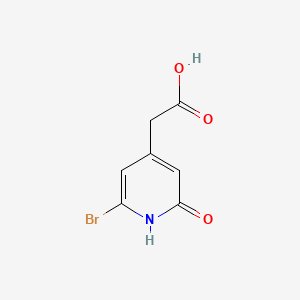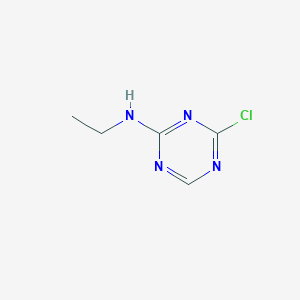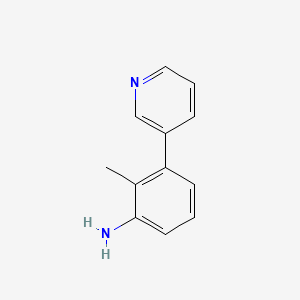
1,2,3,4-Tetrachloro-9,10-dihydroanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrachloro-9,10-dihydroanthracene: is a chlorinated derivative of dihydroanthracene This compound is characterized by the presence of four chlorine atoms attached to the anthracene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrachloro-9,10-dihydroanthracene can be synthesized through the chlorination of 9,10-dihydroanthracene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the desired positions on the anthracene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3,4-Tetrachloro-9,10-dihydroanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrachloroanthraquinone derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Tetrachloroanthraquinone derivatives.
Reduction: Less chlorinated dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-tetrachloro-9,10-dihydroanthracene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms on the anthracene ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its mechanism of action depend on the specific application and the biological or chemical system in which it is used.
Comparación Con Compuestos Similares
9,10-Dihydroanthracene: The parent compound without chlorine substitution.
1,2,3,4-Tetrachloroanthracene: A fully aromatic analogue with chlorine substitution.
1,2,3,4-Tetrachloroanthraquinone: An oxidized derivative with quinone functionality.
Uniqueness: 1,2,3,4-Tetrachloro-9,10-dihydroanthracene is unique due to its specific pattern of chlorination and the presence of a partially hydrogenated anthracene ring. This structural feature imparts distinct chemical properties and reactivity compared to its fully aromatic or non-chlorinated analogues.
Propiedades
Número CAS |
61601-17-0 |
|---|---|
Fórmula molecular |
C14H8Cl4 |
Peso molecular |
318.0 g/mol |
Nombre IUPAC |
1,2,3,4-tetrachloro-9,10-dihydroanthracene |
InChI |
InChI=1S/C14H8Cl4/c15-11-9-5-7-3-1-2-4-8(7)6-10(9)12(16)14(18)13(11)17/h1-4H,5-6H2 |
Clave InChI |
QYFIBOQIHFKEKA-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2CC3=C1C(=C(C(=C3Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-2-(trifluoromethyl)oxazolo[4,5-c]pyridine](/img/structure/B13146364.png)
![2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13146374.png)
![6-Iodoimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13146379.png)



![[(2R,3R,4R,5R)-4-acetyloxy-5-[[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]amino]-2-methyloxolan-3-yl] acetate](/img/structure/B13146418.png)





![3-Phenyl-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13146439.png)

